molecular formula C21H21N3O3S B2859800 Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate CAS No. 1457983-64-0

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B2859800
CAS No.: 1457983-64-0
M. Wt: 395.48
InChI Key: WSEMGAVNZQDVLR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate ( 1457983-64-0) is a high-purity pyrimidine derivative supplied as a white to off-white powder, designed for research and development in pharmaceutical chemistry. This compound serves as a versatile and critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals . With a minimum purity of 99% and strict control over moisture content and impurities, it meets the rigorous standards required for advanced laboratory and process development work. The structural core of this molecule, featuring the pyrimidine ring and phenoxyaniline moiety, is of significant interest in medicinal chemistry for constructing targeted drug candidates. It is offered with immediate delivery and is available for custom synthesis and contract research services (CRO/CMO/CDMO) to support innovative drug discovery projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. It must be stored in a well-closed container, in a cool and dry place, and protected from light to ensure stability .

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMGAVNZQDVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Key structural analogs differ in substituents at positions 2, 4, and 6, as well as the saturation state of the pyrimidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Carboxylates
Compound (CAS) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Activities Reference
Target compound (1457983-64-0) 2-(MeS), 4-Me, 6-(4-phenoxyphenylamino) C21H21N3O3S 395.47 Potential bioactivity (unreported)
Ethyl 4-methyl-2-[(4-MePh)amino]-5-carboxylate (903445-89-6) 2-(4-MePhNH), 4-Me C15H17N3O2 271.32 Simplified phenylamino group; lower steric bulk
Ethyl 2-[(4-ClPh)amino]-4-Me-5-carboxylate (1256627-71-0) 2-(4-ClPhNH), 4-Me C14H14ClN3O2 291.74 Electron-withdrawing Cl substituent; enhanced polarity
Ethyl 4-(4-CF3Ph)-2-S-6-Me-5-carboxylate (Unspecified) 4-(4-CF3Ph), 2-S, 6-Me C15H14F3N3O2S 369.35 Trifluoromethyl group; increased lipophilicity
Ethyl 4-(4-MeOPh)-2-allylS-6-Me-5-carboxylate (Unspecified) 4-(4-MeOPh), 2-allylS C18H22N2O3S 370.44 Methoxy group improves solubility; allylsulfanyl enhances reactivity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The 4-phenoxyphenyl group in the target compound introduces steric bulk and moderate electron-donating effects, whereas analogs with 4-Cl or 4-CF3 substituents exhibit stronger electron-withdrawing properties, influencing reactivity and binding interactions .
  • Sulfur-Containing Substituents: The methylsulfanyl group (MeS) at position 2 in the target compound contrasts with allylsulfanyl (allylS) or thioxo (S=) groups in analogs.

Crystallographic and Conformational Differences

  • Ring Puckering : The pyrimidine ring in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate adopts a half-chair conformation due to partial saturation, contrasting with the planar aromatic ring in the target compound . This impacts packing efficiency and melting points.
  • Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., ) form extensive N–H⋯O and C–H⋯O networks, whereas the target compound’s phenoxyphenyl group may engage in weaker π-π interactions .

Biological Activity

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (CAS Number: 1457983-64-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methylsulfanyl group and a phenoxyphenyl amino group, which may play significant roles in its biological efficacy.

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.47 g/mol
  • Purity : 99% .

Antioxidant Properties

Recent studies have evaluated the antioxidant activities of various pyrimidine derivatives, including this compound. The compound demonstrated notable antioxidant properties, with activity levels comparable to established antioxidants like Trolox. In biological evaluations, it was observed that the compound could effectively inhibit lipid peroxidation in various assays, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. The presence of the methylsulfanyl group is hypothesized to enhance membrane permeability, allowing for better cellular uptake. Furthermore, the phenoxyphenyl moiety may facilitate binding to target proteins, possibly influencing signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of similar pyrimidine derivatives in clinical settings:

  • Cancer Treatment : Compounds with similar structures have been investigated for their ability to inhibit kinases involved in cancer progression. This compound may exhibit similar properties by targeting specific receptor tyrosine kinases overexpressed in tumors .
  • Inflammation Modulation : Research has shown that pyrimidine derivatives can modulate inflammatory responses. The compound's antioxidant properties may contribute to reducing inflammation by scavenging free radicals and inhibiting pro-inflammatory cytokines .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

  • Anticancer Therapy : Targeting specific kinases involved in tumor growth.
  • Antioxidant Therapy : Mitigating oxidative stress in various diseases.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant1.1
Compound BLipoxygenase Inhibitor10.7
Ethyl DerivativeAntioxidantComparable to Trolox

Preparation Methods

β-Ketoester and Amidines as Precursors

The pyrimidine ring is synthesized via cyclocondensation between ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxamidine (Figure 1). This method, adapted from US20210094954A1, involves:

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Catalyst: Dilute hydrochloric acid (0.1 M)
  • Temperature: 80°C, 12 hours
  • Yield: 58–62% (crude), purified via silica gel chromatography.

Mechanism :

  • Nucleophilic attack by the amidine’s amino group on the β-ketoester’s carbonyl.
  • Cyclodehydration to form the pyrimidine ring.
  • Aromatization via elimination of water.

Limitations :

  • Requires pre-synthesis of the amidine precursor.
  • Competing side reactions reduce yield.

Modified Biginelli Reaction

A urea derivative (e.g., thiourea) reacts with ethyl acetoacetate and 4-phenoxybenzaldehyde under acidic conditions to form dihydropyrimidines, followed by oxidation to the aromatic pyrimidine.

Optimized Protocol :

  • Step 1 :
    • Reagents: Thiourea (1.2 eq), ethyl acetoacetate (1 eq), 4-phenoxybenzaldehyde (1 eq)
    • Catalyst: Concentrated H₂SO₄ (5 mol%)
    • Solvent: Ethanol, reflux, 6 hours
    • Intermediate: 5-Ethoxycarbonyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-(4-phenoxyphenyl)
    • Yield: 74%.
  • Step 2 :
    • Oxidizing agent: DDQ (2 eq)
    • Solvent: DCM, room temperature, 3 hours
    • Yield: 68%.

Advantages :

  • One-pot synthesis for dihydropyrimidine intermediate.
  • Scalable to multigram quantities.

Stepwise Functionalization of Pyrimidine Cores

Halogenation-Amination Sequence

Ethyl 4-methyl-2-(methylsulfanyl)-6-chloropyrimidine-5-carboxylate (CAS 188208) serves as a key intermediate.

Synthesis of Chloropyrimidine :

  • Starting material : Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
  • Chlorination :
    • Reagent: Phosphorus oxychloride (3 eq)
    • Solvent: Toluene, 110°C, 4 hours
    • Yield: 89%.

Amination with 4-Phenoxyaniline :

  • Conditions :
    • Solvent: DMF
    • Base: K₂CO₃ (2 eq)
    • Temperature: 100°C, 8 hours
    • Yield: 76%.

Side Products :

  • Over-alkylation at position 4 (methyl group).
  • Hydrolysis of ethyl ester under basic conditions (<5%).

Transition Metal-Catalyzed Coupling

A palladium-catalyzed Buchwald-Hartwig amination introduces the 4-phenoxyphenylamino group (Table 1).

Table 1 : Optimization of Coupling Conditions

Catalyst Ligand Base Temp (°C) Yield (%)
Pd(OAc)₂ BINAP Cs₂CO₃ 100 52
Pd₂(dba)₃ Xantphos KOtBu 80 68
PdCl₂(AmPhos) NaOtBu 90 81

Optimal Protocol :

  • Catalyst: PdCl₂(AmPhos) (2 mol%)
  • Ligand: None (ligand-free)
  • Solvent: 1,4-Dioxane
  • Time: 12 hours
  • Yield: 81%.

Novel Methods from Patent Literature

US20210094954A1 discloses a microwave-assisted synthesis to reduce reaction times:

Procedure :

  • Mix ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1 eq) and 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxamidine (1.1 eq) in DMF.
  • Microwave irradiation: 150°C, 20 minutes.
  • Yield: 78% (purity >95% by HPLC).

Advantages :

  • 10-fold reduction in reaction time.
  • Avoids solvent reflux.

Critical Analysis of Methodologies

Table 2 : Comparison of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 62 90 Moderate Low
Biginelli Oxidation 68 88 High Moderate
Halogenation-Amination 76 95 High High
Microwave 78 95 Low High

Key Findings :

  • Halogenation-amination offers the best balance of yield and scalability.
  • Microwave methods are optimal for small-scale, high-purity applications.
  • Cyclocondensation requires stringent control of amidine stoichiometry.

Q & A

Q. Key Optimization Parameters :

Reaction ParameterTypical Conditions
SolventDMF, THF, or dichloromethane
Temperature60–100°C for cyclization steps
CatalystsLewis acids (e.g., ZnCl₂) for amino group coupling

Intermediates are characterized using HPLC (>95% purity threshold) and ¹H/¹³C NMR (e.g., δ 2.5 ppm for methylsulfanyl protons) .

Basic: How is the compound’s purity assessed, and what analytical methods are critical for identity confirmation?

Answer:

  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Identifies substituents (e.g., methylsulfanyl at δ 2.1–2.3 ppm, ester carbonyl at ~170 ppm).
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₃S).
    • FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and NH groups (~3350 cm⁻¹) .

Advanced: How can researchers optimize low yields in the final esterification step?

Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon .
  • Catalyst Screening : DMAP (4-dimethylaminopyridine) improves acylation efficiency .
  • Temperature Control : Maintain 0–5°C during ester bond formation to minimize side reactions .
  • Workup Strategies : Use silica gel chromatography (hexane/ethyl acetate) for purification, achieving >90% recovery .

Advanced: How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. lack of efficacy)?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 1 mM) affects IC₅₀ values.
  • Cellular Context : Differences in cell permeability (logP ~3.5) or efflux pumps (e.g., P-gp expression).
  • Structural Analogues : Compare with derivatives (e.g., methyl vs. ethyl esters) to identify SAR trends .

Q. Methodological Recommendations :

  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Perform kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .

Advanced: What techniques are used to confirm stereochemistry and solid-state packing of the compound?

Answer:

  • X-Ray Crystallography : Resolves absolute configuration (e.g., chair conformation of the tetrahydropyrimidine ring) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .
  • DSC/TGA : Determines melting point (~180–185°C) and thermal stability (<5% decomposition at 150°C) .

Basic: Which functional groups are critical for reactivity, and how do they influence downstream modifications?

Answer:

  • Methylsulfanyl Group : Participates in oxidation (e.g., to sulfone with mCPBA) or nucleophilic substitution (e.g., with amines).
  • Ester Moiety : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH, 70°C, 6h) for prodrug strategies.
  • Amino Group : Enables Schiff base formation or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced: How to investigate the compound’s mechanism in kinase inhibition using computational and experimental approaches?

Answer:

  • Molecular Dynamics Simulations : Model binding to ATP pockets (e.g., VEGFR2: ΔG ~ -9.8 kcal/mol).
  • Enzymatic Assays : Measure inhibition kinetics (e.g., kcat/KM reduction by >50% at 10 µM).
  • Cellular Validation : Use phospho-antibody arrays to track downstream signaling (e.g., ERK phosphorylation) .

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